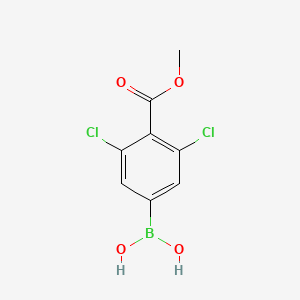

(3,5-Dichloro-4-(methoxycarbonyl)phenyl)boronic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(3,5-Dichloro-4-(methoxycarbonyl)phenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with two chlorine atoms and a methoxycarbonyl group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-Dichloro-4-(methoxycarbonyl)phenyl)boronic acid typically involves the borylation of a suitable aryl halide precursor. One common method is the palladium-catalyzed borylation of 3,5-dichloro-4-(methoxycarbonyl)phenyl bromide using bis(pinacolato)diboron in the presence of a base such as potassium acetate. The reaction is carried out under an inert atmosphere at elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

(3,5-Dichloro-4-(methoxycarbonyl)phenyl)boronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.

Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).

Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate.

Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

Major Products

Suzuki-Miyaura Cross-Coupling: Biaryl compounds.

Oxidation: Phenols.

Substitution: Substituted phenyl derivatives.

Aplicaciones Científicas De Investigación

Organic Synthesis

(3,5-Dichloro-4-(methoxycarbonyl)phenyl)boronic acid is primarily used as a building block in organic synthesis. Its applications include:

- Suzuki-Miyaura Cross-Coupling Reactions: This compound is frequently employed in Suzuki-Miyaura reactions to form biaryl compounds by coupling with various aryl or vinyl halides. The presence of electron-withdrawing chlorine atoms enhances its reactivity in these reactions, facilitating the formation of complex organic structures .

| Reaction Type | Description |

|---|---|

| Suzuki-Miyaura | Forms biaryl compounds through palladium-catalyzed cross-coupling with aryl halides. |

| Oxidation | Can be oxidized to yield phenolic compounds using oxidizing agents like hydrogen peroxide. |

| Reduction | Under specific conditions, can undergo reduction reactions to form alcohols. |

Medicinal Chemistry

The compound has garnered attention in drug development due to its potential biological activity:

- Antitumor Activity: Derivatives of this compound have shown efficacy against various cancer cell lines. Studies indicate that these derivatives can inhibit specific oncogenic pathways, suggesting their utility as antitumor agents .

- Mechanism of Action: The biological activity is often attributed to the inhibition of protein kinases and phosphatases involved in cancer progression. This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells .

| Biological Activity | Description |

|---|---|

| Antitumor Agents | Effective against various cancer cell lines; derivatives inhibit oncogenic pathways. |

| Enzyme Inhibition | Targets protein kinases and phosphatases critical for tumor growth. |

Material Science

In addition to its applications in organic synthesis and medicinal chemistry, this compound is also used in the development of advanced materials:

- Polymerization Processes: The compound can be utilized in the synthesis of polymers with specific properties due to its boronic acid functionality, which allows for cross-linking and network formation in polymer matrices .

Case Studies and Research Findings

Several studies highlight the effectiveness of this compound in diverse applications:

Case Study 1: Antitumor Efficacy

A study evaluated derivatives of this boronic acid against breast cancer cell lines, revealing an IC50 value indicating significant cytotoxicity compared to standard chemotherapeutic agents. The mechanism involved the inhibition of SHP2 phosphatase activity.

Case Study 2: Cross-Coupling Efficiency

Research demonstrated that this compound significantly improved yields in Suzuki-Miyaura cross-coupling reactions when paired with various aryl halides under optimized conditions .

Mecanismo De Acción

The mechanism of action of (3,5-Dichloro-4-(methoxycarbonyl)phenyl)boronic acid in Suzuki-Miyaura cross-coupling involves the formation of a palladium-boron complex, followed by transmetalation and reductive elimination steps to form the desired carbon-carbon bond. The boronic acid group acts as a nucleophile, transferring its organic group to the palladium catalyst.

Comparación Con Compuestos Similares

Similar Compounds

4-Methoxycarbonylphenylboronic acid: Lacks the chlorine substituents, making it less reactive in certain substitution reactions.

3,5-Bis(methoxycarbonyl)phenylboronic acid: Contains two methoxycarbonyl groups, which can influence its reactivity and solubility.

Uniqueness

(3,5-Dichloro-4-(methoxycarbonyl)phenyl)boronic acid is unique due to the presence of both chlorine and methoxycarbonyl substituents, which provide a balance of electronic effects that can be exploited in various synthetic applications. The chlorine atoms enhance the compound’s reactivity towards nucleophilic substitution, while the methoxycarbonyl group offers additional functionalization possibilities.

Actividad Biológica

Potential Antimicrobial Activity

Boronic acids have shown promise as antimicrobial agents, particularly as β-lactamase inhibitors. The compound (3,5-Dichloro-4-(methoxycarbonyl)phenyl)boronic acid shares structural similarities with other boronic acids that have demonstrated antimicrobial properties .

β-Lactamase Inhibition

Boronic acids can act as transition-state analogs, forming reversible covalent bonds with the active site serine of β-lactamases . This mechanism of action suggests that this compound might potentially inhibit β-lactamases, although specific studies on this compound are not available in the provided search results.

Antiproliferative Potential

Some phenylboronic acid derivatives have shown antiproliferative activity against various cancer cell lines . While the specific compound this compound was not mentioned in the studies, structurally similar compounds have demonstrated promising results.

Cell Line Studies

Table 1: Antiproliferative activity of selected phenylboronic acids

| Compound | MV-4-11 (IC50, μM) | MCF7 (IC50, μM) | 5637 (IC50, μM) | A2780 (IC50, μM) | A-549 (IC50, μM) |

|---|---|---|---|---|---|

| 18 (2-Fluoro-6-formylphenylboronic acid) | 1.5 | >200 | 2.1 | 1.6 | >200 |

| 4 (Unspecified) | - | - | - | - | 44.6 |

Note: Compound 18 showed high antiproliferative activity in MV-4-11, 5637, and A2780 cell lines .

Based on studies of related compounds, this compound might exhibit the following biological activities:

- Cell Cycle Arrest: Some phenylboronic acids induce strong cell cycle arrest at the G2/M phase .

- Apoptosis Induction: These compounds can activate caspase-3, leading to apoptosis in cancer cells .

- p21 Accumulation: The observed cell cycle arrest is associated with significant p21 accumulation .

Structure-Activity Relationship (SAR)

The biological activity of this compound may be influenced by its structural features:

- Dichloro substitution: The presence of chlorine atoms at the 3 and 5 positions might enhance the compound's lipophilicity and potentially its cellular uptake.

- Methoxycarbonyl group: This functional group could affect the compound's binding to target proteins and its overall biological activity.

- Boronic acid moiety: This is crucial for the compound's potential β-lactamase inhibition and other biological activities .

Propiedades

IUPAC Name |

(3,5-dichloro-4-methoxycarbonylphenyl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BCl2O4/c1-15-8(12)7-5(10)2-4(9(13)14)3-6(7)11/h2-3,13-14H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMUMGOVJUVPLLC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C(=C1)Cl)C(=O)OC)Cl)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BCl2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.85 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.